molecular formula C23H22FN5O5S B2991162 methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate CAS No. 1189446-96-5

methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate

Cat. No.: B2991162
CAS No.: 1189446-96-5
M. Wt: 499.52
InChI Key: YSGCKDLSCMBGIJ-UHFFFAOYSA-N
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Description

Methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate is a heterocyclic small molecule featuring a pyrazolo-pyrimidine core fused with a thiophene carboxylate moiety. Its structure includes:

  • A pyrazolo[4,3-d]pyrimidine scaffold with 1-ethyl, 3-methyl, and 6-(4-fluorobenzyl) substituents.
  • An acetyl-amino linker bridging the pyrimidine core to a methyl thiophene-2-carboxylate group.

Properties

IUPAC Name

methyl 3-[[2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O5S/c1-4-29-19-18(13(2)26-29)27(12-17(30)25-16-9-10-35-20(16)22(32)34-3)23(33)28(21(19)31)11-14-5-7-15(24)8-6-14/h5-10H,4,11-12H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGCKDLSCMBGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity. The core structure includes a pyrazolo-pyrimidine moiety, which is known for its diverse pharmacological properties. The presence of a thiophene ring and a fluorobenzyl substituent further enhances its potential interactions with biological targets.

Molecular Formula

  • C : 24
  • H : 24
  • F : 1
  • N : 5
  • O : 5
  • S : 1

Anticancer Properties

Research indicates that compounds similar to the one exhibit significant anticancer activity. For example, studies on pyrazolo-pyrimidine derivatives have shown inhibition of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. Notably, polo-like kinase 1 (Plk1) inhibitors have been highlighted for their ability to disrupt mitotic processes in cancer cells .

The mechanisms underlying the biological activity of this compound may include:

  • Inhibition of Kinases : The pyrazolo-pyrimidine structure is known to inhibit kinases that are crucial for cancer cell survival.
  • Induction of Apoptosis : Compounds with similar structures have been shown to promote programmed cell death in cancer cells.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory pathways .

Case Studies

  • In Vitro Studies : A study demonstrated that a related pyrazolo-pyrimidine compound inhibited the growth of breast cancer cells with an IC50 value in the low micromolar range. This suggests a potent effect on tumor cells while sparing normal cells .
  • Animal Models : In vivo studies using mouse models indicated that administration of similar compounds resulted in significant tumor regression without severe toxicity, highlighting their therapeutic potential .
  • Clinical Trials : Early-phase clinical trials have explored the efficacy of pyrazolo-pyrimidine derivatives in patients with advanced solid tumors. Results showed promising responses in specific patient subsets, warranting further investigation into their clinical utility .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
Apoptosis InductionPromotes programmed cell death
Anti-inflammatoryCOX inhibition leading to reduced inflammation
Clinical EfficacyPositive responses in early-phase clinical trials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyrimidine Derivatives

Example: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)Thiophene-2-Carboxylate
  • Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. pyrazolo[4,3-d]pyrimidine in the target compound).
  • Substituents : Chromen-4-one and fluorophenyl groups (vs. 4-fluorobenzyl and acetyl-thiophene).
  • Synthetic Route : Suzuki coupling with boronic acid derivatives (46% yield), similar to strategies for functionalizing pyrazolo-pyrimidines.
  • Physical Properties : Melting point 227–230°C; molecular weight ~560 g/mol.

Key Differences :

  • The acetyl-thiophene linker in the target compound may improve solubility compared to the chromenone system.

Thiophene Carboxylate-Containing Compounds

Example: Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
  • Core Structure : Tetrahydrobenzo[b]thiophene (vs. simple thiophene in the target compound).
  • Functional Groups : Ethoxycarbonyl and 4-hydroxyphenyl substituents (vs. methyl carboxylate and pyrazolo-pyrimidine).
  • Synthesis : Multicomponent Petasis reaction in HFIP solvent (22% yield).

Key Differences :

  • The hydroxyl group in the analog may confer antioxidant activity, absent in the fluorinated target compound.

Triazine-Based Derivatives

Example: Methyl 2-(4-((4-((Cyclohexylmethyl)Amino)-6-((4-Fluorobenzyl)Amino)-1,3,5-Triazin-2-Yl)Amino)Phenyl)Acetate
  • Core Structure : 1,3,5-Triazine (vs. pyrazolo-pyrimidine).
  • Substituents : Dual 4-fluorobenzyl and cyclohexylmethyl groups (shared with the target compound’s fluorobenzyl motif).
  • Synthesis : Sequential SNAr reactions with NaHCO3/THF (68% yield).

Key Differences :

  • The triazine core is electron-deficient, favoring interactions with nucleophilic residues in enzymes.
  • The target compound’s pyrazolo-pyrimidine may exhibit better binding to ATP pockets due to structural mimicry.

Structural and Functional Implications

Physicochemical Properties

Property Target Compound Pyrazolo[3,4-d]Pyrimidine Analog Triazine Derivative
Molecular Weight ~550–600 g/mol (estimated) 560.2 g/mol 479.0 g/mol
LogP (Predicted) ~3.5–4.0 ~4.2 ~2.8
Solubility Low (ester groups) Low (chromenone system) Moderate (polar triazine)

Bioactivity Trends

  • Pyrazolo-pyrimidines: Known for kinase inhibition (e.g., Src, EGFR) due to ATP-binding site competition .
  • Thiophene carboxylates : Often used in anti-inflammatory or antimicrobial agents, leveraging hydrogen bonding via the carboxylate .
  • 4-Fluorobenzyl Groups : Enhance metabolic stability and membrane permeability via fluorine’s electronegativity and lipophilicity .

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